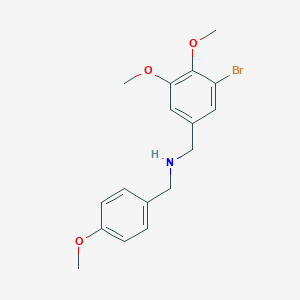![molecular formula C16H17NO2 B275870 4-{[(2-Phenylethyl)amino]methyl}benzoic acid](/img/structure/B275870.png)
4-{[(2-Phenylethyl)amino]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Phenylethyl)amino]methyl}benzoic acid, also known as PAMBA, is a compound that has gained attention in scientific research for its potential applications in drug discovery and development. PAMBA is a benzamide derivative that has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase.
Wirkmechanismus
The mechanism of action of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid involves the inhibition of the target enzyme by binding to its active site. 4-{[(2-Phenylethyl)amino]methyl}benzoic acid has been shown to form a covalent bond with the enzyme, which results in irreversible inhibition. The exact mechanism of inhibition may vary depending on the target enzyme, but in general, 4-{[(2-Phenylethyl)amino]methyl}benzoic acid acts as a competitive inhibitor by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid are dependent on the target enzyme and the specific disease or condition being treated. Inhibition of acetylcholinesterase and butyrylcholinesterase has been linked to the treatment of Alzheimer's disease, while inhibition of carbonic anhydrase has been linked to the treatment of glaucoma and cancer. 4-{[(2-Phenylethyl)amino]methyl}benzoic acid has also been shown to exhibit anticonvulsant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid is its potent inhibitory activity against a range of enzymes, which makes it a promising candidate for drug discovery and development. However, one limitation is that 4-{[(2-Phenylethyl)amino]methyl}benzoic acid may exhibit off-target effects, which could lead to unwanted side effects and toxicity. Additionally, the irreversible nature of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid's inhibition may limit its use in certain applications where reversible inhibition is desired.
Zukünftige Richtungen
There are several future directions for research on 4-{[(2-Phenylethyl)amino]methyl}benzoic acid. One area of focus could be the development of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid derivatives with improved selectivity and potency. Another area of focus could be the investigation of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid's potential applications in the treatment of other diseases and conditions, such as epilepsy and inflammation. Additionally, further studies could be conducted to investigate the safety and toxicity of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid in vivo.
Synthesemethoden
The synthesis of 4-{[(2-Phenylethyl)amino]methyl}benzoic acid involves the reaction of 4-aminomethylbenzoic acid with phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction is complete, the product is purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
4-{[(2-Phenylethyl)amino]methyl}benzoic acid has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are enzymes that play important roles in various physiological processes. Inhibition of these enzymes has been linked to the treatment of various diseases, including Alzheimer's disease, glaucoma, and cancer.
Eigenschaften
Produktname |
4-{[(2-Phenylethyl)amino]methyl}benzoic acid |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
4-[(2-phenylethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h1-9,17H,10-12H2,(H,18,19) |
InChI-Schlüssel |
SCBCPVCJGAUVFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275789.png)


![N-(naphthalen-1-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275793.png)
![1-(1,3-benzodioxol-5-yl)-N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]methanamine](/img/structure/B275795.png)
![N-[(3-methylthiophen-2-yl)methyl]-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275798.png)
![N-(naphthalen-1-ylmethyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B275799.png)
![4-amino-N-{2-[({5-[4-(1-hydroxyethyl)phenyl]furan-2-yl}methyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275800.png)
![2-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B275801.png)
![N-(3,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275805.png)
![4-amino-N-[2-({[5-(3-methoxyphenyl)-2-furyl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275807.png)
![4-[2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275808.png)
![4-[({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B275809.png)
![N-{[5-(3-methoxyphenyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275810.png)